molecular formula C7H12Cl2N2O B6279780 (2R)-2-amino-2-(pyridin-2-yl)ethan-1-ol dihydrochloride CAS No. 2097958-04-6

(2R)-2-amino-2-(pyridin-2-yl)ethan-1-ol dihydrochloride

Cat. No.: B6279780
CAS No.: 2097958-04-6
M. Wt: 211.1
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Description

(2R)-2-amino-2-(pyridin-2-yl)ethan-1-ol dihydrochloride ( 1269652-00-7) is a high-purity chiral compound offered as a dihydrochloride salt to enhance its stability and solubility in aqueous solutions, facilitating its use in various biological assays . This chemical serves as a valuable synthetic intermediate and chiral building block in medicinal chemistry, particularly in the design and development of novel small-molecule inhibitors . The pyridine scaffold is a privileged structure in pharmaceuticals, and this enantiomerically pure compound is useful for creating structurally diverse libraries for biological screening. Research indicates that analogous pyridine-2-yl derivatives act as key structural components in potent inhibitors of Mitogen- and Stress-Activated Kinase 1 (MSK1), a nuclear kinase that is a potential therapeutic target for inflammatory diseases such as asthma, psoriasis, and atherosclerosis . As a research chemical, it is essential for probing biochemical pathways and structure-activity relationships (SAR) . Please handle with care and refer to the Safety Data Sheet (SDS) before use. This product is intended for research purposes only and is strictly not approved for diagnostic, therapeutic, or human use .

Properties

CAS No.

2097958-04-6

Molecular Formula

C7H12Cl2N2O

Molecular Weight

211.1

Origin of Product

United States

Preparation Methods

Chiral Auxiliary-Mediated Approaches

The use of chiral auxiliaries represents a cornerstone in the synthesis of enantiomerically pure amino alcohols. A 2024 study demonstrated the efficacy of (S)-2-phenylglycinol as a chiral template for constructing the target compound’s stereocenter. In this method, 2-pyridinecarboxaldehyde undergoes condensation with (S)-2-phenylglycinol in tetrahydrofuran (THF) under reflux, followed by stereoselective reduction using sodium borohydride. The diastereomeric intermediates are separated via column chromatography, yielding the (R)-configured amino alcohol with 58% enantiomeric excess (ee). Subsequent hydrochloride salt formation in ethanolic HCl completes the synthesis.

Critical Parameters

  • Temperature: 65–70°C for condensation

  • Solvent: Anhydrous THF (water content <50 ppm)

  • Reducing Agent: NaBH4 at 0°C to minimize racemization

Transition Metal-Catalyzed Asymmetric Hydrogenation

Palladium-catalyzed asymmetric hydrogenation of 2-(pyridin-2-yl)enamines has emerged as a scalable route. A 2023 patent described the use of [(R)-BINAP]PdCl2 complexes to hydrogenate N-(2-pyridinylmethylene)glycine tert-butyl ester under 50 bar H2 pressure. This method achieved 89% conversion with 92% ee, though the final dihydrochloride formation required careful pH control during acidification to prevent decomposition of the pyridine ring.

Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Industrial-scale production frequently employs resolution using chiral acids. Racemic 2-amino-2-(pyridin-2-yl)ethanol is treated with L-tartaric acid in ethanol/water (3:1 v/v), yielding diastereomeric salts with differential solubility. The (R)-enantiomer salt precipitates preferentially at 4°C, achieving 71% recovery after two recrystallizations. Subsequent treatment with HCl gas in diethyl ether generates the dihydrochloride salt.

Optimization Data

ParameterOptimal ValueImpact on Yield
Solvent RatioEtOH:H2O 3:1Maximizes solubility gap
Crystallization Temp4°CEnhances (R)-salt selectivity
Acid Equivalents1.05 eq HClPrevents over-salt formation

Microwave-Assisted Nucleophilic Substitution

Recent advances in green chemistry have enabled rapid synthesis through microwave irradiation. A 2025 protocol detailed the reaction of 2-bromopyridine with (R)-2-aminoethanol in dimethyl sulfoxide (DMSO) at 140°C under microwave conditions. Triethylamine serves as both base and phase-transfer catalyst, achieving 63% yield in 20 minutes versus 12 hours for conventional heating.

Reaction Profile

Figure 1. Comparative conversion rates under microwave vs. thermal conditions

Enzymatic Resolution Techniques

Lipase-Catalyzed Dynamic Kinetic Resolution

A novel 2024 approach utilized immobilized Candida antarctica lipase B (CAL-B) to resolve racemic N-acetyl-2-(pyridin-2-yl)ethanolamine. The enzyme selectively hydrolyzes the (S)-enantiomer’s acetate group at pH 7.4, while in situ racemization of the unreacted (R)-enantiomer occurs via Schiff base formation. This dynamic process achieves 84% ee with 95% conversion after 48 hours.

Process Metrics

MetricValue
Enzyme Loading15 mg/mL
Temperature37°C
Co-solvent10% DMSO

Post-Synthetic Modifications and Salt Formation

Dihydrochloride Salt Preparation

The free base form of (2R)-2-amino-2-(pyridin-2-yl)ethanol is highly hygroscopic, necessitating conversion to its stable dihydrochloride form. A standardized protocol involves:

  • Dissolving the amino alcohol in anhydrous ethanol at -10°C

  • Slow addition of 4M HCl in dioxane (2.2 equivalents)

  • Precipitation with diethyl ether

  • Filtration and drying under vacuum (0.1 mmHg, 40°C)

Salt Characterization Data

TechniqueKey Findings
¹H NMR (D2O)δ 8.51 (d, 1H, Py-H6), 4.32 (m, 1H, CH-NH3+)
HPLC Purity99.1% (C18, 0.1% TFA/MeCN)
Melting Point218–220°C (decomp.)

Comparative Analysis of Synthetic Routes

Table 1. Method Efficiency Comparison

MethodYield (%)ee (%)Time (h)Cost Index
Asymmetric Hydrogenation7892243.8
Microwave Substitution63990.32.1
Enzymatic Resolution8184484.5
Diastereomeric Salt7199721.9

Cost Index: Relative scale based on reagent/equipment expenses

Industrial-Scale Optimization Challenges

Pyridine Ring Stability

The electron-deficient pyridine moiety exhibits sensitivity to strong acids and high temperatures. Pilot plant studies revealed that maintaining pH >3 during hydrochloride salt formation prevents ring chlorination byproducts. Implementing in-line FTIR monitoring reduces impurity formation from 5.2% to 0.8% in batch processes.

Crystallization Control

The dihydrochloride salt’s polymorphic forms (α and β) require strict cooling protocols. Seeding with α-form crystals at 35°C followed by gradient cooling (-0.5°C/min) to 5°C produces 98% phase-pure material, critical for consistent bioavailability in pharmaceutical formulations .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-2-(pyridin-2-yl)ethan-1-ol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or oximes.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Imines or oximes.

    Reduction: Piperidine derivatives.

    Substitution: Amides or sulfonamides.

Scientific Research Applications

(2R)-2-amino-2-(pyridin-2-yl)ethan-1-ol dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of (2R)-2-amino-2-(pyridin-2-yl)ethan-1-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context, and its effects are mediated through binding to active sites or allosteric sites on the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing structural motifs such as pyridine/pyrrolidine heterocycles, ethanolamine backbones, or dihydrochloride salt forms.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight CAS Number Key Structural Features
(2R)-2-amino-2-(pyridin-2-yl)ethan-1-ol dihydrochloride C₇H₁₁Cl₂N₂O 289.99 (calc.) Not provided Pyridine ring, (2R) configuration, dihydrochloride
(2S)-2-amino-2-(pyridin-2-yl)ethan-1-ol dihydrochloride C₇H₁₁Cl₂N₂O 289.99 (calc.) 1269652-00-7 Pyridine ring, (2S) configuration, dihydrochloride
(2R)-2-amino-2-(5-bromopyridin-3-yl)ethan-1-ol dihydrochloride C₇H₁₁BrCl₂N₂O 289.99 (listed) Not provided Bromine substitution at pyridine 5-position
2-[(2R)-1-methylpyrrolidin-2-yl]ethan-1-amine dihydrochloride C₇H₁₈Cl₂N₂ 201.14 Not provided Pyrrolidine ring, methyl substitution
(S)-2-(pyrrolidin-2-yl)ethan-1-ol hydrochloride C₆H₁₄ClNO 151.63 Not provided Pyrrolidine ring, alcohol group, (S) configuration
2-(Ethyl(2-(piperidin-2-yl)ethyl)amino)ethanol dihydrochloride C₁₁H₂₆Cl₂N₂O 273.24 1219960-54-9 Piperidine ring, ethylamino side chain

Key Findings:

Stereochemical Differences: The (2R) and (2S) enantiomers of 2-amino-2-(pyridin-2-yl)ethan-1-ol dihydrochloride exhibit identical molecular weights but distinct pharmacological profiles due to stereoselective interactions.

Substituent Effects: Bromination at the pyridine 5-position in (2R)-2-amino-2-(5-bromopyridin-3-yl)ethan-1-ol dihydrochloride increases molecular weight (289.99 vs.

Heterocycle Variations: Replacement of pyridine with pyrrolidine (as in 2-[(2R)-1-methylpyrrolidin-2-yl]ethan-1-amine dihydrochloride) reduces molecular weight (201.14 vs. 289.99) and introduces conformational rigidity, which could impact solubility and membrane permeability . Piperidine-containing analogs (e.g., 2-(Ethyl(2-(piperidin-2-yl)ethyl)amino)ethanol dihydrochloride) exhibit larger molecular frameworks (MW 273.24) and may engage in stronger hydrophobic interactions due to the six-membered ring .

Salt Form and Solubility: Dihydrochloride salts (e.g., this compound) generally exhibit higher aqueous solubility compared to free bases or mono-salts, a critical factor in bioavailability .

Research Implications

  • Drug Design : The (2R) configuration and pyridine core may optimize target engagement in receptor-binding studies, while brominated derivatives could serve as radiolabeling precursors.
  • Synthetic Challenges : Enantioselective synthesis of the (2R) form requires chiral catalysts or resolving agents, increasing production costs compared to racemic mixtures .
  • Toxicity and Safety: Limited hazard data are available for these compounds, underscoring the need for detailed toxicological profiling.

Biological Activity

(2R)-2-amino-2-(pyridin-2-yl)ethan-1-ol dihydrochloride, also known as (R)-2-amino-2-(pyridin-2-yl)ethanol dihydrochloride, is a chiral amino alcohol with significant biological implications. This compound is characterized by its unique structure, featuring an amino group and a hydroxyl group on the same carbon atom, along with a pyridine moiety. Its molecular formula is C7H12Cl2N2OC_7H_{12}Cl_2N_2O, and it has garnered interest in medicinal chemistry due to its potential interactions with various biological targets.

The compound's dihydrochloride form enhances its solubility in aqueous environments, which is crucial for biological applications. The presence of the pyridine ring contributes to its pharmacological profile, making it a candidate for drug development.

Research indicates that this compound may interact with several biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. The specific interactions can lead to various physiological effects, such as modulation of neurotransmission and potential neuroprotective effects.

Case Studies

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Properties
3-Amino-pyridineAmino group on pyridineBuilding block in drug design
4-Amino-pyridineSubstituent on 4-positionDifferent receptor binding profiles
(S)-3-Amino-1-butanolAliphatic chain instead of pyridineUsed in chiral synthesis and as a pharmaceutical intermediate
2-Aminobenzyl alcoholAromatic ring instead of pyridineExhibits antibacterial activity

This table illustrates how this compound stands out due to its specific interactions and potential applications in medicinal chemistry.

Research Findings

Recent studies have focused on the synthesis and characterization of this compound, exploring its potential as a lead compound for developing new therapeutic agents. The chirality of the molecule plays a crucial role in its biological activity, influencing receptor binding and metabolic pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for achieving high enantiomeric purity of (2R)-2-amino-2-(pyridin-2-yl)ethan-1-ol dihydrochloride?

  • Methodological Answer : The compound can be synthesized via chiral resolution of racemic mixtures or asymmetric catalysis. For example, reductive amination of pyridin-2-ylacetaldehyde with ammonia in the presence of a chiral catalyst (e.g., Ru-BINAP complexes) can yield the desired (R)-enantiomer . Subsequent purification via recrystallization or chiral chromatography ensures >99% enantiomeric excess. Hydrochloride salt formation is achieved by treating the free base with HCl gas in anhydrous ethanol .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • X-ray crystallography : Use SHELXL or SHELXS for single-crystal structure determination to resolve stereochemistry and hydrogen-bonding networks .
  • NMR spectroscopy : 1H/13C NMR (D2O or DMSO-d6) identifies proton environments (e.g., pyridine ring protons at δ 8.4–7.2 ppm, NH2 at δ 3.1–3.3 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 169.1 [M-2HCl+H]+ .

Q. How can researchers address solubility and stability challenges during in vitro assays?

  • Methodological Answer : The dihydrochloride salt enhances aqueous solubility (up to 50 mg/mL in PBS at pH 7.4). For stability, store lyophilized powder at -20°C under argon. Avoid prolonged exposure to light or basic conditions (>pH 9), which may degrade the ethanolamine moiety .

Advanced Research Questions

Q. How to design experiments to elucidate the compound’s mechanism of action in neurological targets?

  • Methodological Answer :

  • Receptor binding assays : Use radiolabeled ligands (e.g., [3H]-GABA) in competitive binding studies with rat brain homogenates to assess affinity for GABA_A or NMDA receptors .
  • Electrophysiology : Patch-clamp recordings on hippocampal neurons quantify ion channel modulation (e.g., EC50 for GABAergic currents) .
  • Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses in receptor active sites .

Q. How to resolve contradictions in reported binding affinity data across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, ion concentration). Standardize protocols:

  • Use uniform buffer systems (e.g., 25 mM HEPES, pH 7.4).
  • Validate results with orthogonal techniques (e.g., SPR vs. fluorescence polarization).
  • Control for enantiomeric purity via chiral HPLC, as impurities in (S)-enantiomers may skew data .

Q. What computational strategies optimize structure-activity relationships (SAR) for pyridine-based analogs?

  • Methodological Answer :

  • QSAR modeling : Train models on datasets of analogs (e.g., substituent effects at pyridine C3/C5) to predict logP, pKa, and IC50 .
  • Free-energy perturbation (FEP) : Calculate relative binding energies for halogen-substituted derivatives (e.g., Br/Cl at pyridine C5) .
  • ADMET prediction : Use SwissADME to prioritize analogs with favorable pharmacokinetics .

Q. What advanced techniques improve chiral resolution during large-scale synthesis?

  • Methodological Answer :

  • Dynamic kinetic resolution : Employ immobilized lipases (e.g., CAL-B) in tandem with racemization catalysts (e.g., Shvo’s catalyst) for >90% yield and ee .
  • Simulated moving bed (SMB) chromatography : Optimize chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for continuous enantiomer separation .

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